molecular formula C10H7BrFIN2O2 B12095865 Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12095865
M. Wt: 412.98 g/mol
InChI Key: AFEHIDBGTQYTEB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a complex structure that includes bromine, fluorine, and iodine atoms. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and esterification reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Radical Reactions:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C10H7BrFIN2O2

Molecular Weight

412.98 g/mol

IUPAC Name

ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7BrFIN2O2/c1-2-17-10(16)8-9(13)15-4-5(11)6(12)3-7(15)14-8/h3-4H,2H2,1H3

InChI Key

AFEHIDBGTQYTEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C(=CC2=N1)F)Br)I

Origin of Product

United States

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